molecular formula C8H11N3O3 B6209815 ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate CAS No. 85301-39-9

ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

Cat. No.: B6209815
CAS No.: 85301-39-9
M. Wt: 197.19 g/mol
InChI Key: VANGCDAKWDTBHZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate typically involves the reaction of ethyl acetoacetate with guanidine carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives, such as:

    2,4-Diamino-6-oxo-1,6-dihydropyrimidine: Similar in structure but with different functional groups.

    2-Amino-4,6-dioxo-1,6-dihydropyrimidine: Another pyrimidine derivative with distinct chemical properties.

Properties

IUPAC Name

ethyl 2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-14-6(12)3-5-4-10-8(9)11-7(5)13/h4H,2-3H2,1H3,(H3,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANGCDAKWDTBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223219
Record name Ethyl 2-amino-3,4-dihydro-4-oxo-5-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85301-39-9
Record name Ethyl 2-amino-3,4-dihydro-4-oxo-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85301-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-3,4-dihydro-4-oxo-5-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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